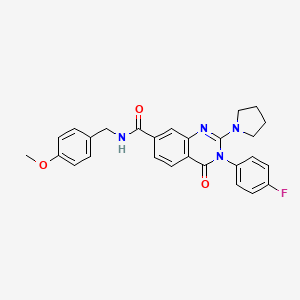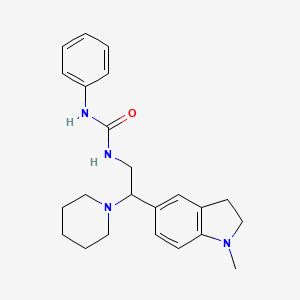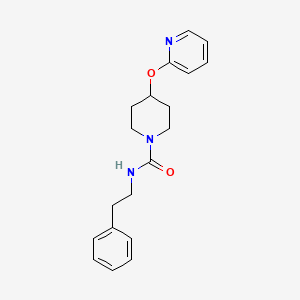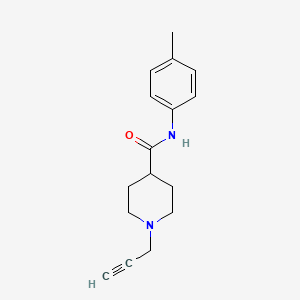
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthetic route would depend on the desired yield, cost, and other factors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule’s structure is likely to be quite complex due to the presence of several functional groups and a large number of atoms. The pyrrolidinyl group, for example, is a five-membered ring containing nitrogen, which can contribute to the molecule’s three-dimensional shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, while the pyrrolidinyl group might participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of a fluorine atom could affect its polarity and solubility .科学的研究の応用
Antimicrobial Applications
Compounds related to 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide have been studied for their potential antimicrobial properties. Research indicates that similar compounds possess significant antibacterial and antifungal activities, highlighting their potential in addressing microbial infections. This includes research on fluoroquinolone-based compounds for antifungal and antibacterial activities (Patel & Patel, 2010), and the evaluation of quinazolinone derivatives for their potential as anti-inflammatory and analgesic agents, indicating a broad spectrum of biological activity (Farag et al., 2012).
Structural and Chemical Analysis
Studies have been conducted on the crystal structures of compounds similar to 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide, providing insights into their molecular conformations and potential reactivity. This includes research on the crystal structures of 1-aryl-4-(biarylmethylene)piperazines, structurally related to adoprazine, which aids in understanding the molecular interactions and potential applications of these compounds (Ullah & Altaf, 2014).
Potential in Cancer Treatment
Some derivatives of the compound have been explored for their potential use in cancer treatment. Research indicates that compounds with similar structures can act as intermediates in the synthesis of biologically active compounds, potentially contributing to the development of new anticancer drugs. This is exemplified in the synthesis and evaluation of pyridin-2-one derivatives for anticancer applications (Wang et al., 2016).
Neuropharmacological Research
Research into neuropharmacological applications of related compounds, such as in the role of orexin-1 receptor mechanisms on compulsive food consumption, suggests potential avenues for exploring the effects of 3-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide in similar contexts. These studies can provide insights into the neurological impact and potential therapeutic applications of these compounds (Piccoli et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c1-35-22-11-4-18(5-12-22)17-29-25(33)19-6-13-23-24(16-19)30-27(31-14-2-3-15-31)32(26(23)34)21-9-7-20(28)8-10-21/h4-13,16H,2-3,14-15,17H2,1H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRMLLYDEVDUTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)N4CCCC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-(4-methoxybenzyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2628147.png)

![3-(2-ethoxyethyl)-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2628150.png)
![N-(2,5-difluorophenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2628151.png)

![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2628155.png)
![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-enamide](/img/structure/B2628158.png)

![1-[3-Bromo-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]propan-2-one](/img/structure/B2628163.png)




![3-[1-(6-chloropyridin-3-yl)-N-(4-fluorophenyl)formamido]propanamide](/img/structure/B2628169.png)